molecular formula C28H22FN5O2 B1664305 ABT-491 free base CAS No. 170499-15-7

ABT-491 free base

Cat. No. B1664305
M. Wt: 479.5 g/mol
InChI Key: GDLNHSUSOZEAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-491 free base is a bio-active chemical. Detailed information has not been published.

Scientific Research Applications

Pharmacological Potential

ABT-491 free base, known as 4-ethynyl-N, N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, exhibits potent pharmacological activities. As a novel platelet-activating factor (PAF) receptor antagonist, ABT-491 demonstrates a high affinity for inhibiting PAF binding to human platelets, with a K(i) value of 0.6 nM. This binding is selective and correlates with functional antagonism of PAF-mediated cellular responses, such as calcium mobilization, priming, and degranulation. In vivo administration of ABT-491 leads to significant inhibition of PAF-induced inflammatory responses, including increased vascular permeability, hypotension, and edema, as well as PAF-induced lethality. Its oral potency (ED50) ranges between 0.03 and 0.4 mg/kg in various animal models, indicating its potential for treating PAF-mediated diseases (Albert et al., 1997).

properties

CAS RN

170499-15-7

Product Name

ABT-491 free base

Molecular Formula

C28H22FN5O2

Molecular Weight

479.5 g/mol

IUPAC Name

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide

InChI

InChI=1S/C28H22FN5O2/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33/h1,6-14,16H,15H2,2-4H3

InChI Key

GDLNHSUSOZEAOR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2

Canonical SMILES

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2

Appearance

Solid powder

Other CAS RN

170499-15-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT-491 free base;  ABT-491;  ABT491;  ABT 491; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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